5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a prop-2-enylidene linkage, and a sulfanylideneimidazolidinone core.
Preparation Methods
The synthesis of 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one can be compared with similar compounds such as:
3-(4-Methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxybenzaldehyde: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Thiosemicarbazide: A key intermediate in the synthesis of various sulfur-containing heterocycles.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICHONBJSXGNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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